

1-Bromo-4-phenylbutane molecular structure and formula

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Compound of Interest

Compound Name: 1-Bromo-4-phenylbutane

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An In-depth Technical Guide to 1-Bromo-4-phenylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1-Bromo-4-phenylbutane**, a key intermediate in pharmaceutical and organic synthesis.

Molecular Structure and Formula

1-Bromo-4-phenylbutane is a halogenated organic compound featuring a phenyl group attached to a four-carbon butane chain, with a bromine atom at the terminal position.[1] Its chemical structure renders it both aromatic and aliphatic in nature.

Molecular Formula: C10H13Br

IUPAC Name: (4-bromobutyl)benzene[2]

CAS Number: 13633-25-5

Synonyms: 4-Phenylbutyl bromide, (4-Bromobutyl)benzene

Caption: Molecular Structure of 1-Bromo-4-phenylbutane.



Physicochemical Properties

1-Bromo-4-phenylbutane is a colorless to pale yellow liquid with a faint, characteristic odor.[1] It is sparingly soluble in water but miscible with common organic solvents like ethanol and ether.[1]

Property	Value	Reference
Molecular Weight	213.11 g/mol	[3]
Density	1.214 g/cm ³	[2]
Boiling Point	131-133 °C at 12 mmHg	[2]
Refractive Index	1.539	[2]
Vapor Pressure	0.0153 mmHg at 25 °C	[2]
Solubility in Water	Slightly soluble	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Bromo-4- phenylbutane**.

Mass Spectrometry

The mass spectrum of **1-Bromo-4-phenylbutane** is characterized by the presence of two molecular ion peaks of similar intensity at m/z 212 and 214, corresponding to the two naturally occurring isotopes of bromine (79 Br and 81 Br). The base peak is typically observed at m/z 91, corresponding to the tropylium ion ($C_7H_7^+$), a common fragment for alkylbenzenes.

m/z	Identity
91	[C ₇ H ₇]+
65	[C₅H₅] ⁺
92	[C7H8]+



Data sourced from PubChem.[3]

NMR Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.1-7.3 ppm. The aliphatic protons of the butyl chain will appear as multiplets further upfield. The methylene group attached to the bromine atom (-CH₂Br) is expected to be the most downfield of the aliphatic protons, likely in the 3.4-3.6 ppm region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbons of the phenyl ring will resonate in the aromatic region (around 125-142 ppm). The aliphatic carbons will appear at higher field, with the carbon bonded to the bromine atom being the most deshielded of the aliphatic carbons.

Infrared (IR) Spectroscopy

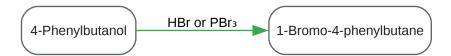
The IR spectrum of **1-Bromo-4-phenylbutane** will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, around 550-750 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Experimental Protocols: Synthesis

Several methods for the synthesis of **1-Bromo-4-phenylbutane** have been reported. Below are two common protocols.

Synthesis from 4-Phenylbutanol via Nucleophilic Substitution

This method involves the conversion of the hydroxyl group of 4-phenylbutanol into a good leaving group, followed by substitution with a bromide ion.





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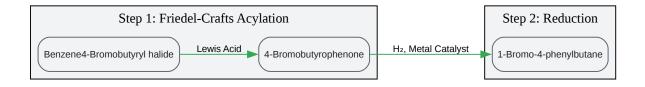
Caption: Synthesis of **1-Bromo-4-phenylbutane** from 4-Phenylbutanol.

Protocol: A detailed experimental procedure involves the reaction of 4-phenylbutanol with hydrobromic acid.

- To a 250 ml three-necked flask, add 10 g of 4-phenylbutanol and 44 g of hydrobromic acid.
- Add 2 g of a POM-C₃N₄ catalyst. The system should appear as a light yellow mixture.
- Mechanically stir the mixture under light protection and heat to reflux for 12 hours.
- After the reaction, the system will be yellow and viscous. Cool the mixture to room temperature.
- Adjust the pH of the system to 7 with a saturated Na₂CO₃ solution and stir for 30 minutes.
- Perform a liquid-liquid extraction. The organic phase is extracted with dichloromethane until
 the aqueous layer is colorless and transparent.
- Dry the combined organic extracts over anhydrous sodium sulfate.
- Evaporate the dichloromethane to yield the pale yellow product, **1-bromo-4-phenylbutane**.

Synthesis from Benzene and 4-Bromobutyryl Halide

This two-step process involves a Friedel-Crafts acylation followed by a reduction.



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Caption: Two-step synthesis of **1-Bromo-4-phenylbutane**.



Protocol:

- Friedel-Crafts Acylation: React 4-bromobutyryl halide with benzene in the presence of a Lewis acid (e.g., AlCl₃) to produce 4-bromobutyrophenone.
- Reduction: The resulting 4-bromobutyrophenone is then reacted with hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to reduce the ketone to a methylene group, yielding **1-bromo-4-phenylbutane**.

This method is advantageous as it can avoid the production of dialkylated byproducts that can occur in other synthetic routes involving benzene.

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